molecular formula C15H14N2 B8721944 4-[(Benzylamino)methyl]benzonitrile CAS No. 37812-47-8

4-[(Benzylamino)methyl]benzonitrile

Cat. No.: B8721944
CAS No.: 37812-47-8
M. Wt: 222.28 g/mol
InChI Key: PCONUTPLPUHFDZ-UHFFFAOYSA-N
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Description

4-[(Benzylamino)methyl]benzonitrile is a benzonitrile derivative featuring a benzylamino-methyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₃N₂, with a molecular weight of 227.28 g/mol. The compound’s structure combines a polar nitrile group with a lipophilic benzyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthesis: The compound can be synthesized via alkylation of 4-(aminomethyl)benzonitrile with benzyl halides or reductive amination routes. For example, derivatives such as 4-(1-(benzylamino)-2-phenylethyl)benzonitrile were prepared by reacting propargylamines with benzonitrile precursors under photoredox catalysis, yielding regioisomeric mixtures (37–45% yield) .

Properties

CAS No.

37812-47-8

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-[(benzylamino)methyl]benzonitrile

InChI

InChI=1S/C15H14N2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2

InChI Key

PCONUTPLPUHFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Polarity : The nitrile group enhances solubility in polar solvents (e.g., acetonitrile, DMF), while the benzyl group contributes to lipid membrane permeability.
  • Reactivity : The secondary amine and nitrile functional groups allow participation in condensation, cyclization, and bioorthogonal reactions .

Comparison with Similar Compounds

The structural and functional analogs of 4-[(Benzylamino)methyl]benzonitrile are compared below based on substituent effects, physicochemical properties, and applications.

Structural Analogs with Varying Amino Substituents

4-(Benzylamino)benzonitrile

  • Molecular Formula : C₁₄H₁₂N₂
  • Used as a precursor in metal-catalyzed amination reactions .

4-((Methylamino)methyl)benzonitrile

  • Molecular Formula : C₉H₁₀N₂
  • Structure: Methylamino-methyl group at the 4-position.
  • Properties : Lower molecular weight (146.19 g/mol) and higher polarity due to the smaller alkyl chain. Demonstrated utility in synthesizing bioorthogonal hydrogels for drug delivery .

4-(Ethylaminomethyl)benzonitrile

  • Molecular Formula : C₉H₁₀N₂
  • Structure: Ethylamino-methyl group at the 4-position.
  • Properties : Intermediate lipophilicity between methyl and benzyl analogs. Used in agrochemical synthesis and specialty materials .

Analogs with Modified Amino Groups

4-(Dimethylamino)benzonitrile

  • Molecular Formula : C₉H₁₀N₂
  • Structure: Dimethylamino group at the 4-position.
  • Properties: Gas-Phase Ionization Energy: 7.60–7.99 eV . Proton Affinity: 889.1 kJ/mol, indicating strong electron-donating effects from the dimethylamino group . Applications: Used in fluorescence studies and as a ligand in coordination chemistry.

4-(Hexylamino)benzonitrile

  • Molecular Formula : C₁₃H₁₈N₂
  • Structure: Hexylamino group at the 4-position.
  • Properties: Higher lipophilicity (logP ~3.5) compared to the target compound, making it suitable for lipid-based formulations. Limited toxicity data available .

Analogs with Heterocyclic or Complex Substituents

4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile

  • Molecular Formula : C₁₁H₉N₃O
  • Structure: Hydroxypyrimidinylamino group at the 4-position.
  • Properties: Enhanced hydrogen-bonding capacity due to the pyrimidinone ring. Explored in kinase inhibitor drug discovery .

4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile

  • Molecular Formula : C₁₆H₁₅ClN₄O
  • Structure: Chloro-diazenyl-hydroxyethylamino substituents.
  • Properties : Azo linkage enables photoresponsive behavior; used in dye synthesis and sensors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
4-[(Benzylamino)methyl]benzonitrile C₁₅H₁₃N₂ 227.28 -CH₂-NH-Benzyl at 4-position Drug intermediate, bioorthogonal chemistry
4-(Benzylamino)benzonitrile C₁₄H₁₂N₂ 208.26 -NH-Benzyl at 4-position Catalytic amination precursor
4-((Methylamino)methyl)benzonitrile C₉H₁₀N₂ 146.19 -CH₂-NH-Me at 4-position Hydrogel synthesis for drug delivery
4-(Dimethylamino)benzonitrile C₉H₁₀N₂ 146.19 -NMe₂ at 4-position High proton affinity, fluorescence studies
4-(Ethylaminomethyl)benzonitrile C₉H₁₀N₂ 146.19 -CH₂-NH-Et at 4-position Agrochemical intermediates
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₉N₃O 199.21 -NH-Pyrimidinone at 4-position Kinase inhibition, medicinal chemistry

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